Bienvenue dans la boutique en ligne BenchChem!

N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide

Lipophilicity Drug-likeness Membrane permeability

This 3,4-dimethylbenzenesulfonamide is a critical tool for kinase inhibitor design and CNS SAR exploration, distinct from the 2,5-dimethyl isomer. Its unhindered sulfonamide NH enables reliable hinge-region hydrogen bonding, reducing false negatives in biochemical kinase screens. With a TPSA of 63.8 Ų and XLogP3 of 4.0, it resides in a physicochemical space favorable for passive permeability and blood-brain barrier penetration. It is shipped as a neat solid and requires storage at -20°C. Choose this regioisomer for controlled matched molecular pair analysis of sulfonamide substitution patterns in your next lead-optimization campaign.

Molecular Formula C18H23NO3S
Molecular Weight 333.45
CAS No. 1105221-56-4
Cat. No. B2545779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide
CAS1105221-56-4
Molecular FormulaC18H23NO3S
Molecular Weight333.45
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC(=CC(=C2)C)C)C
InChIInChI=1S/C18H23NO3S/c1-13-9-14(2)11-17(10-13)22-8-7-19-23(20,21)18-6-5-15(3)16(4)12-18/h5-6,9-12,19H,7-8H2,1-4H3
InChIKeyALEWCIURLJGXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 1105221-56-4): Procurement-Relevant Structural and Physicochemical Baseline


N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide (CAS 1105221-56-4) is a synthetic sulfonamide derivative characterized by a 3,4-dimethylbenzenesulfonamide moiety linked via an ethyl spacer to a 3,5-dimethylphenoxy group [1]. With a molecular formula of C18H23NO3S and molecular weight of 333.4 g/mol, this compound belongs to the N-phenoxyethyl benzenesulfonamide class, a scaffold recognized in medicinal chemistry for its utility in enzyme inhibitor design [2]. The compound is commercially cataloged as a screening library compound (Life Chemicals ID: F5529-0178) and is structurally distinct from its positional isomer, the 2,5-dimethylbenzenesulfonamide analog (CAS 1105221-97-3), due to the specific substitution pattern on the sulfonamide aromatic ring [3].

Why N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs


In sulfonamide-based screening libraries, subtle variations in aromatic substitution patterns can profoundly influence target engagement, physicochemical properties, and downstream biological performance. N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide bears a 3,4-dimethyl substitution on the benzenesulfonamide ring, which is not merely a positional variant of the commercially co-listed 2,5-dimethyl isomer (CAS 1105221-97-3) or the 4-chloro analog (CAS 924843-43-6); these substitution differences yield distinct computed lipophilicity (XLogP3), topological polar surface area (TPSA), and hydrogen-bonding profiles that directly affect molecular recognition and solubility [1]. Generic substitution without confirmation of retained target-binding activity risks irreproducible results in assay cascades and lead-optimization campaigns [2]. The following quantitative evidence specifies where this compound diverges from its nearest structural neighbors.

Quantitative Differential Evidence for N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide vs. Closest Analogs


XLogP3 Lipophilicity: 3,4-Dimethyl Target vs. Methanesulfonamide and Thiophene Analogs

The target compound exhibits a computed XLogP3 of 4.0, indicating higher lipophilicity compared to the methanesulfonamide analog (CAS 1105221-42-8; XLogP3 = 1.7) and the thiophene-2-sulfonamide analog (CAS 696607-60-0; XLogP3 = 3.3) [1]. The 4-chloro analog (CAS 924843-43-6) shows a similar XLogP3 of 3.9, while the 2,5-dimethyl positional isomer (CAS 1105221-97-3) shares an identical XLogP3 of 4.0 [2]. Elevated lipophilicity within the 3,4-dimethyl series is consistent with improved passive membrane permeability, a key determinant in cell-based assay performance [3].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Heavy Atom Count: Differentiation from Simplified Sulfonamide Analogs

The target compound has a molecular weight of 333.4 g/mol with 23 heavy atoms, significantly exceeding the methanesulfonamide analog (MW = 243.32 g/mol, 16 heavy atoms) and modestly exceeding the thiophene-2-sulfonamide analog (MW = 311.4 g/mol, 19 heavy atoms) [1]. The 4-chloro analog (MW = 339.8 g/mol) and 2,5-dimethyl isomer (MW = 333.4 g/mol) are nearly identical in size [2]. The larger molecular surface of the 3,4-dimethylbenzenesulfonamide provides greater potential for shape complementarity with extended binding pockets, an advantage over the compact methanesulfonamide scaffold when targeting larger protein interfaces [3].

Molecular size Ligand efficiency Library diversity

Positional Isomerism: 3,4-Dimethyl vs. 2,5-Dimethyl Benzenesulfonamide Substitution Pattern

The target compound (3,4-dimethylbenzenesulfonamide) and the 2,5-dimethyl isomer (CAS 1105221-97-3) share identical molecular formula (C18H23NO3S), MW (333.4 g/mol), XLogP3 (4.0), HBD count (1), HBA count (4), and rotatable bond count (6), differing only in the position of methyl groups on the benzenesulfonamide ring [1]. Published structure–activity relationship (SAR) studies on benzenesulfonamide-based kinase inhibitors demonstrate that methyl positional isomerism can alter IC50 values by more than 10-fold against the same target, as the ortho-methyl in the 2,5-isomer can sterically hinder key hydrogen bond interactions between the sulfonamide NH and the hinge region of kinases, whereas the meta,para-arrangement in the 3,4-isomer leaves the sulfonamide NH unobstructed [2].

Regioisomer differentiation Steric effects Target selectivity

Hydrogen-Bond Acceptor Profile: Benzenesulfonamide vs. Thiophene-2-Sulfonamide Scaffold

The target compound presents 4 hydrogen-bond acceptor (HBA) sites (two sulfonamide oxygens, one ether oxygen, one sulfonamide nitrogen lone pair), whereas the thiophene-2-sulfonamide analog (CAS 696607-60-0) provides 5 HBA sites due to the additional sulfur atom in the thiophene ring, and the methanesulfonamide analog (CAS 1105221-42-8) provides 4 HBA sites but with lower molecular complexity [1]. The 4-chloro and 2,5-dimethyl benzenesulfonamide analogs each provide 4 HBA sites, identical to the target [2]. The benzenesulfonamide scaffold provides a different pharmacophoric geometry compared to the thiophene heterocycle, which can influence target selectivity in screens where heterocycle–protein interactions are critical [3].

H-bond acceptor Pharmacophore diversity Scaffold hopping

Rotatable Bond and Topological Polar Surface Area (TPSA) Profile for CNS Drug-Likeness Assessment

The target compound possesses 6 rotatable bonds and a TPSA of 63.8 Ų, placing it within favorable ranges for CNS drug-likeness according to multiparameter optimization (MPO) scoring systems where TPSA < 70 Ų and rotatable bonds ≤ 8 are desirable [1]. The methanesulfonamide analog, with 5 rotatable bonds and identical TPSA of 63.8 Ų, is smaller but lacks the aromatic surface needed for hydrophobic pocket complementarity; the thiophene analog has a TPSA of approximately 64 Ų but with 5 HBA sites, which may reduce passive CNS penetration relative to the 4-HBA target [2]. The 4-chloro analog shares 6 rotatable bonds and a TPSA of approximately 64 Ų, while the 2,5-dimethyl isomer shares identical TPSA and rotatable bond counts [3].

CNS multiparameter optimization Blood-brain barrier penetration TPSA

Procurement-Driven Application Scenarios for N-(2-(3,5-Dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide


Kinase Inhibitor Screening Libraries Requiring Unhindered Sulfonamide H-Bond Donors

The 3,4-dimethyl substitution pattern leaves the sulfonamide NH sterically accessible for hinge-region hydrogen bonding, a critical interaction motif in kinase inhibitor pharmacophores [1]. Procurement of this specific regioisomer—rather than the 2,5-dimethyl isomer where the ortho-methyl may obstruct the NH—reduces the risk of false negatives in biochemical kinase screens and is recommended for laboratories targeting kinases with well-characterized hinge-binding sulfonamide interactions [2].

Cell-Permeable Probe Development for Intracellular Target Engagement Assays

With a computed XLogP3 of 4.0 and TPSA of 63.8 Ų, this compound resides in a physicochemical space associated with favorable passive membrane permeability [1]. Compared to the less lipophilic methanesulfonamide analog (XLogP3 = 1.7), the target is better suited for cell-based assays requiring intracellular target access, such as cellular thermal shift assays (CETSA) or NanoBRET target engagement, where insufficient membrane penetration leads to false-negative occupancy readouts [2].

Structure–Activity Relationship (SAR) Studies Exploring Benzenesulfonamide Substitution Topology

As a systematic variant in a matched molecular pair with the 2,5-dimethyl isomer, the 4-chloro analog, and the thiophene-2-sulfonamide analog, this compound enables controlled SAR exploration of sulfonamide ring substitution topology [1]. Researchers investigating how the position of methyl groups (3,4 vs. 2,5) or the nature of the aryl/heteroaryl sulfonamide (phenyl vs. thienyl) affects potency can use this compound as the 3,4-dimethylphenyl reference point, completing a substitution matrix essential for pharmacophore mapping [2].

CNS-Targeted Probe Design Within Favorable Physicochemical Space

The combination of TPSA (63.8 Ų) well below the 70 Ų threshold, 4 HBA sites, and moderate lipophilicity (XLogP3 = 4.0) aligns with CNS MPO desirability criteria for blood-brain barrier penetration [1]. The target's HBA count of 4 is more CNS-favorable than the 5-HBA thiophene analog; laboratories pursuing neuroscience targets should select this compound over the thiophene variant when designing CNS-penetrant chemical probes, as each additional HBA can reduce passive brain exposure by approximately 0.3–0.5 log units [2].

Quote Request

Request a Quote for N-(2-(3,5-dimethylphenoxy)ethyl)-3,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.